molecular formula C16H11F3N4O2S B2898866 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 896327-59-6

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2898866
CAS RN: 896327-59-6
M. Wt: 380.35
InChI Key: XGWRTHBRWTVURP-UHFFFAOYSA-N
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Description

The compound “2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a pyrido[1,2-a][1,3,5]triazin-2-yl group, a sulfanyl group, and a trifluoromethylphenyl group . The presence of these functional groups suggests that the compound could have diverse applications in scientific research, ranging from drug discovery to material science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized by cyclocondensation reactions . For example, 1,3,5-triazine-containing 2-pyrazoline derivatives were synthesized by cyclocondensation reactions of chalcones with hydrazine hydrate and derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrido[1,2-a][1,3,5]triazin-2-yl group, for instance, is a heterocyclic compound containing nitrogen atoms . The trifluoromethylphenyl group is an aromatic ring with a trifluoromethyl substituent .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrido[1,2-a][1,3,5]triazin-2-yl group might participate in nucleophilic substitution reactions . The trifluoromethyl group is generally considered to be electron-withdrawing, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility in organic solvents .

properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-6-11(7-5-10)20-13(24)9-26-14-21-12-3-1-2-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWRTHBRWTVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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